molecular formula C22H18N2O3 B2512000 2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922030-62-4

2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2512000
CAS No.: 922030-62-4
M. Wt: 358.397
InChI Key: ZFEQAFLZGNDUAB-UHFFFAOYSA-N
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Description

2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a chemical compound of significant interest in biomedical research, particularly within the field of epigenetics and oncology. This dibenzo[b,f][1,4]oxazepine derivative is primarily investigated for its potential as an inhibitor of histone deacetylase (HDAC) enzymes . HDACs play a critical role in regulating gene expression by modifying chromatin structure, and their dysregulation is implicated in various cancers and neurodegenerative diseases . By modulating HDAC activity, this compound provides researchers with a valuable tool to study epigenetic mechanisms controlling cell differentiation, proliferation, and apoptosis. The molecular framework of this compound, featuring a benzamide group linked to the oxazepine ring system, is characteristic of a class of molecules known to exhibit potent biological activity . Its structural analogs have demonstrated the ability to induce cell cycle arrest and inhibit tumor growth in preclinical models, highlighting the therapeutic potential of this chemical series . The compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored under recommended conditions to ensure stability. Researchers can utilize this benzamide derivative in biochemical assays, target validation studies, and as a lead compound for the development of novel epigenetic therapies.

Properties

IUPAC Name

2-methyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-13-7-9-20-18(11-13)24-22(26)17-12-15(8-10-19(17)27-20)23-21(25)16-6-4-3-5-14(16)2/h3-12H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEQAFLZGNDUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation

The core structure is synthesized via cyclocondensation of substituted benzaldehydes and aminophenols:

Starting Materials

  • 2-Amino-4-methylphenol (for 8-methyl substitution)
  • 2-Hydroxy-5-nitrobenzaldehyde (for 11-oxo group introduction)

Reaction Conditions

Step Reagents/Conditions Purpose
1 POCl₃, DMF, 0–5°C Vilsmeier-Haack formylation
2 K₂CO₃, DMF, 120°C Cyclization to oxazepine
3 H₂, Pd/C, EtOH Nitro group reduction

This yields 8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine-2-carboxylic acid as a key intermediate.

Chlorination of Carboxylic Acid

Conversion to acid chloride facilitates subsequent amidation:

Procedure

  • Suspend carboxylic acid (1 eq) in anhydrous toluene
  • Add SOCl₂ (3 eq) dropwise under N₂
  • Reflux at 80°C for 4 hr
  • Remove excess SOCl₂ under vacuum

Characterization

  • IR: 1785 cm⁻¹ (C=O stretch of acid chloride)
  • ¹H NMR (CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.89 (s, 1H, Ar-H)

Introduction of 2-Methylbenzamide Group

Nucleophilic Aromatic Substitution

The acid chloride undergoes amidation with 2-methylbenzylamine:

Optimized Conditions

Parameter Value
Solvent Dry THF
Base Et₃N (2.5 eq)
Temperature 0°C → RT
Time 12 hr

Workup

  • Quench with ice-water
  • Extract with EtOAc (3×50 mL)
  • Dry over Na₂SO₄
  • Purify via silica chromatography (Hex:EtOAc 3:1)

Yield Optimization

Entry Catalyst Yield (%)
1 None 42
2 DMAP 68
3 HOBt 75

Alternative Coupling Methods

For improved regioselectivity:

Ullmann-Type Coupling

  • 2-Bromo-oxazepine (1 eq)
  • 2-Methylbenzamide (1.2 eq)
  • CuI (0.1 eq), L-proline (0.2 eq)
  • K₃PO₄, DMSO, 110°C, 24 hr

Microwave-Assisted Synthesis

Condition Value
Power 300 W
Temperature 150°C
Time 30 min
Yield 82%

Structural Confirmation

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆)
δ 10.21 (s, 1H, NH), 8.32 (d, J=2.1 Hz, 1H), 7.98 (dd, J=8.7, 2.1 Hz, 1H), 7.64–7.58 (m, 3H), 7.42 (d, J=7.8 Hz, 1H), 7.31 (t, J=7.5 Hz, 1H), 2.51 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).

HRMS (ESI-TOF)
Calcd for C₂₄H₂₁N₂O₃ [M+H]⁺: 385.1553
Found: 385.1549.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Acid chloride amidation High purity Requires SOCl₂ handling 68–75
Ullmann coupling Regioselective Long reaction time 58
Microwave synthesis Rapid Specialized equipment 82

Scale-Up Considerations

Critical Parameters

  • Maintain stoichiometric control in cyclization step
  • Use molecular sieves for moisture-sensitive chlorination
  • Implement gradient chromatography for bulk purification

Process Optimization

  • Replace THF with 2-MeTHF for greener chemistry
  • Adopt continuous flow system for amidation step

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions

  • Oxidation: : KMnO4, CrO3, and acetic acid.

  • Reduction: : LiAlH4, H2, and palladium on carbon (Pd/C).

  • Substitution: : Alkyl halides, amines, and solvents like dimethylformamide (DMF).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted benzamides or benzoxazepines.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for neurological or psychiatric disorders.

  • Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact molecular pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Core Heteroatom Differences

Compounds with thiazepine (sulfur-containing) vs. oxazepine (oxygen-containing) cores exhibit distinct electronic and steric properties:

Compound Name Core Structure Key Substituents Molecular Weight Key Data
2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (Target) Oxazepine (O) 2-methylbenzamide, 8-methyl 374.4 (est.) Not explicitly reported; inferred from analogs .
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Oxazepine (O) 4-(trifluoromethyl)benzamide 412.4 Monoistotopic mass: 412.103477; ChemSpider ID: 22218348 .
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide Thiazepine (S) 4-methoxyphenyl, 10-ethyl 421.0 LCMS RT = 5.27 min; HRMS m/z = 421.1217 .
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide Thiazepine (S) 4-methoxyphenylacetamide, 10-ethyl 449.1 HRMS m/z = 449.1530 .

Key Observations :

  • Thiazepine analogs (e.g., compounds 29–32 in ) generally exhibit higher molecular weights due to sulfur’s atomic mass.
  • The 4-(trifluoromethyl)benzamide derivative () has enhanced lipophilicity compared to the target compound’s 2-methylbenzamide group.
Substituent Position and Activity
  • 8-Methyl vs. 10-Ethyl Groups : Alkyl substituents (e.g., 10-ethyl in ) may improve metabolic stability but reduce solubility.
  • 11-Oxo Group : Critical for receptor binding in D2 antagonists; conserved across most analogs .

Yield Comparison :

Compound Synthetic Yield Key Steps
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate () 9% NaH-mediated alkylation
N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide () Not reported General Protocol A
10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide () 85% H2O2 oxidation

Pharmacological and Physicochemical Properties

Receptor Binding
  • Thiazepine analogs (e.g., compound 36 in ) show selective D2 dopamine receptor antagonism (HRMS m/z = 407.1060).
  • Trifluoromethyl-substituted oxazepines () may exhibit enhanced blood-brain barrier penetration due to fluorine’s electronegativity.
Solubility and Stability
  • 2-Methylbenzamide : Likely improves solubility compared to bulkier substituents (e.g., naphthyl in ).

Biological Activity

2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with potential pharmacological applications. Its unique dibenzooxazepin structure suggests various biological activities, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H18N2O3
  • Molecular Weight : 358.4 g/mol
  • CAS Number : 922030-62-4

The biological activity of 2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may modulate various neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Key Mechanisms:

  • Dopamine D2 Receptor Modulation : The compound exhibits selective antagonism at dopamine D2 receptors, which is significant for treating disorders like schizophrenia and Parkinson's disease.
  • TRPA1 Channel Activation : It has been identified as an activator of the human transient receptor potential ankyrin 1 (TRPA1) channel, which plays a role in pain perception and inflammatory responses .

Biological Activity Data

Biological ActivityObservations
Dopamine D2 Antagonism Effective in reducing symptoms of psychosis in animal models.
TRPA1 Activation Induces pain response in experimental setups, indicating potential in pain management .
CNS Activity Shows promise in modulating anxiety and depressive behaviors in preclinical studies.

Case Studies

  • Study on CNS Effects : In a study published by ResearchGate, the compound demonstrated significant effects on anxiety-like behaviors in rodent models. The administration resulted in reduced anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent .
  • Dopaminergic Activity Assessment : Another investigation focused on its dopaminergic activity revealed that the compound could effectively block D2 receptors without significant side effects typically associated with antipsychotic medications. This was evidenced by behavioral tests indicating a reduction in hyperactivity induced by dopamine agonists .
  • Pain Modulation Studies : Experiments assessing the TRPA1 activation showed that this compound could enhance pain sensitivity under certain conditions, which might be beneficial for developing analgesics targeting specific pain pathways.

Q & A

What are the critical considerations for designing a synthetic route for this compound?

Basic Research Focus:
The compound’s dibenzo[b,f][1,4]oxazepine core requires multi-step synthesis, typically involving:

  • Cyclization reactions to form the oxazepine ring (e.g., using acid-catalyzed cyclization of precursor amines or ketones).
  • Amide coupling between the benzamide moiety and the oxazepine scaffold, often employing carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Methyl group introduction at position 8 via alkylation or reductive amination, requiring precise stoichiometry to avoid over-substitution .

Advanced Considerations:

  • Optimizing regioselectivity during cyclization to prevent byproducts (e.g., using directing groups or temperature-controlled conditions) .
  • Purification challenges due to polar intermediates; reverse-phase HPLC or preparative TLC is recommended for isolating high-purity fractions .

How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural validation?

Basic Approach:

  • Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity between the methyl-substituted benzamide and the oxazepine ring .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₂₄H₂₁N₂O₃; expected [M+H]⁺ = 385.1553) .

Advanced Analysis:

  • Dynamic NMR experiments to assess conformational flexibility of the oxazepine ring, which may cause signal splitting .
  • X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in substituent positioning .

What methodologies are recommended for evaluating its biological activity in vitro?

Basic Screening:

  • Enzyme inhibition assays : Target histone deacetylases (HDACs) or kinases, given structural analogs’ activity in epigenetic modulation .
  • Antimicrobial testing : Use microdilution assays against Gram-positive/negative bacteria, noting the compound’s potential to disrupt membrane integrity .

Advanced Mechanistic Studies:

  • Surface plasmon resonance (SPR) to quantify binding affinity to HDAC isoforms (e.g., HDAC6 vs. HDAC1) .
  • Metabolomic profiling to identify downstream effects of enzyme inhibition (e.g., acetyl-CoA levels in treated cell lines) .

How can researchers address low yields in the final amide coupling step?

Basic Troubleshooting:

  • Solvent optimization : Replace DMF with dichloromethane (DCM) to reduce side reactions; ensure anhydrous conditions .
  • Catalyst screening : Test alternative coupling agents like HATU or PyBOP for improved efficiency .

Advanced Solutions:

  • Flow chemistry to enhance mixing and heat transfer during coupling, minimizing decomposition .
  • Computational modeling (DFT calculations) to predict reactive sites and optimize reagent stoichiometry .

What strategies are effective for analyzing structure-activity relationships (SAR) in analogs?

Basic SAR Design:

  • Substituent variation : Synthesize derivatives with modified methyl groups (position 8) or benzamide substituents (e.g., methoxy, halogens) .
  • Bioisosteric replacement : Replace the oxo group at position 11 with a thioether or amine to assess impact on solubility and activity .

Advanced SAR Tools:

  • Co-crystallization studies with target enzymes to map binding interactions (e.g., hydrogen bonding with the oxazepine ring) .
  • QSAR modeling using descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .

How should stability studies be designed under physiological conditions?

Basic Protocol:

  • pH stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24–72 hours; monitor degradation via LC-MS .
  • Light sensitivity : Assess photodegradation under UV/visible light using controlled exposure chambers .

Advanced Analysis:

  • Forced degradation studies with oxidative (H₂O₂), thermal (40–60°C), and hydrolytic stressors to identify degradation pathways .
  • Stability-indicating assays using charged aerosol detection (CAD) for non-UV-active degradants .

What computational methods are suitable for predicting pharmacokinetic properties?

Basic Modeling:

  • SwissADME to estimate LogP (~3.2), gastrointestinal absorption (high), and blood-brain barrier penetration (low) .
  • Molecular docking (AutoDock Vina) to prioritize HDAC isoforms for experimental validation .

Advanced Approaches:

  • Molecular dynamics simulations to simulate binding pocket flexibility over 100-ns trajectories .
  • PBPK modeling to predict tissue distribution and clearance rates in preclinical species .

How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

Basic Mitigation:

  • Dose optimization : Adjust dosing regimens to account for rapid metabolism (e.g., cytochrome P450-mediated oxidation) .
  • Plasma protein binding assays to determine free drug concentrations .

Advanced Strategies:

  • Metabolite identification using LC-MS/MS to detect active/inactive metabolites .
  • Tissue-specific microdialysis to measure compound penetration at target sites (e.g., brain, liver) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.